![molecular formula C12H17NO4 B12914527 Methyl 5-[(furan-3-carbonyl)amino]hexanoate CAS No. 61586-92-3](/img/structure/B12914527.png)
Methyl 5-[(furan-3-carbonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(furan-3-carboxamido)hexanoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-3-carboxamido)hexanoate typically involves the reaction of furan derivatives with hexanoic acid derivatives under specific conditions. One common method includes the esterification of 5-(furan-3-carboxamido)hexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-(furan-3-carboxamido)hexanoate may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-3-carboxamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-(furan-3-carboxamido)hexanol.
Substitution: Various N-substituted amides.
Scientific Research Applications
Methyl 5-(furan-3-carboxamido)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibacterial and antifungal agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(furan-3-carboxamido)hexanoate involves its interaction with specific molecular targets. The furan ring can participate in electron transfer reactions, while the amido group can form hydrogen bonds with biological macromolecules. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A furan derivative with similar structural features but different functional groups.
Furan-2-carboxamide: Another furan derivative with an amido group at a different position.
Methyl 5-(furan-2-carboxamido)hexanoate: A positional isomer of Methyl 5-(furan-3-carboxamido)hexanoate.
Uniqueness
Methyl 5-(furan-3-carboxamido)hexanoate is unique due to the specific positioning of the amido group on the furan ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct bioactive properties compared to its analogs.
Properties
CAS No. |
61586-92-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 5-(furan-3-carbonylamino)hexanoate |
InChI |
InChI=1S/C12H17NO4/c1-9(4-3-5-11(14)16-2)13-12(15)10-6-7-17-8-10/h6-9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
LCHYDEYHGHRPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)NC(=O)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
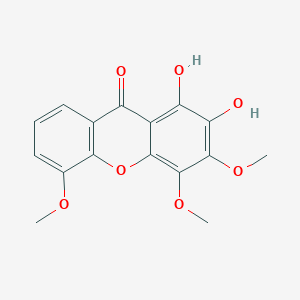
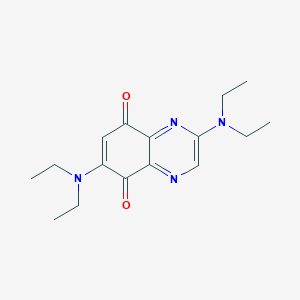


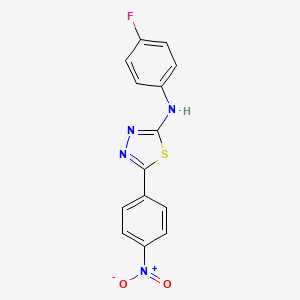
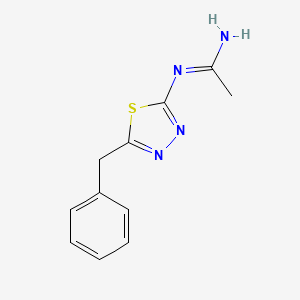
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)

![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
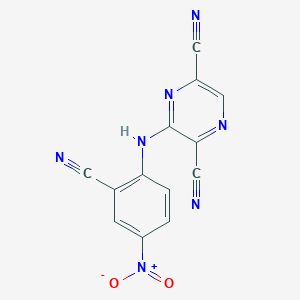
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
